2-((1-benzyl-1H-indol-3-yl)thio)-N-cyclohexylacetamide
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Overview
Description
2-((1-benzyl-1H-indol-3-yl)thio)-N-cyclohexylacetamide is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of an indole ring, a benzyl group, and a cyclohexylacetamide moiety. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-benzyl-1H-indol-3-yl)thio)-N-cyclohexylacetamide typically involves the reaction of 1-benzyl-1H-indole-3-thiol with N-cyclohexylacetamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at an elevated temperature, typically around 80-100°C, for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-((1-benzyl-1H-indol-3-yl)thio)-N-cyclohexylacetamide can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the indole ring or the amide group.
Substitution: The benzyl group or the cyclohexylacetamide moiety can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced indole derivatives or amides.
Substitution: Substituted indole or acetamide derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Medicine: Studied for its possible therapeutic effects, including anticancer and anti-inflammatory properties.
Industry: Potential use in the development of new materials or as a precursor for other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2-((1-benzyl-1H-indol-3-yl)thio)-N-cyclohexylacetamide is not fully understood, but it is believed to interact with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in microbial growth or inflammation. Molecular docking studies have suggested potential interactions with proteins such as pyruvate kinases or FtsZ proteins, which could explain its biological activities .
Comparison with Similar Compounds
Similar Compounds
- 2-((1-benzyl-1H-indol-3-yl)methyl)-1,3-benzothiazole
- 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives
- 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivatives
Uniqueness
2-((1-benzyl-1H-indol-3-yl)thio)-N-cyclohexylacetamide stands out due to its unique combination of an indole ring, a benzyl group, and a cyclohexylacetamide moiety
Properties
IUPAC Name |
2-(1-benzylindol-3-yl)sulfanyl-N-cyclohexylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2OS/c26-23(24-19-11-5-2-6-12-19)17-27-22-16-25(15-18-9-3-1-4-10-18)21-14-8-7-13-20(21)22/h1,3-4,7-10,13-14,16,19H,2,5-6,11-12,15,17H2,(H,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXWJLNZLYOUOGE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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